MAL-PEG4-(m-PEG12)3
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Overview
Description
MAL-PEG4-(m-PEG12)3 is a branched polyethylene glycol (PEG) linker with a maleimide group at one end and three methoxy polyethylene glycol (m-PEG) chains. This compound is widely used in bioconjugation and drug delivery systems due to its ability to improve the solubility and stability of conjugated molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAL-PEG4-(m-PEG12)3 typically involves the following steps:
Activation of PEG: The PEG chains are activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS esters.
Conjugation with Maleimide: The activated PEG-NHS esters are then reacted with a maleimide derivative under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS in a controlled environment.
Conjugation: The activated PEG is then conjugated with maleimide in large reactors, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
MAL-PEG4-(m-PEG12)3 primarily undergoes the following types of reactions:
Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-Maleimide Reaction: This reaction typically occurs at a pH of 6.5-7.5 in aqueous buffers.
Click Chemistry: SPAAC reactions are carried out in the absence of copper catalysts, making them suitable for biological applications.
Major Products Formed
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.
Click Chemistry: The major product is a triazole-linked conjugate.
Scientific Research Applications
MAL-PEG4-(m-PEG12)3 has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of biocompatible materials and coatings
Mechanism of Action
The mechanism of action of MAL-PEG4-(m-PEG12)3 involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. This conjugation improves the solubility, stability, and bioavailability of the conjugated molecules. The PEG chains provide a hydrophilic environment, reducing aggregation and enhancing the circulation time of the conjugates in biological systems .
Comparison with Similar Compounds
Similar Compounds
NHS-PEG4-(m-PEG12)3-ester: A similar branched PEG linker with a terminal NHS ester used for labeling primary amines.
Mal-PEG-NHS ester: Another PEG linker with a maleimide group and an NHS ester for dual functionality.
Uniqueness
MAL-PEG4-(m-PEG12)3 is unique due to its branched structure, which provides multiple sites for conjugation, and its ability to participate in both thiol-maleimide and click chemistry reactions. This versatility makes it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C106H202N6O50 |
---|---|
Molecular Weight |
2360.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C106H202N6O50/c1-120-24-27-128-40-43-136-54-57-142-66-69-148-78-81-154-90-93-157-87-84-151-75-72-145-63-60-139-51-48-133-37-32-125-21-12-108-100(114)7-17-160-96-106(111-103(117)10-16-123-30-35-131-46-47-132-36-31-124-20-11-107-99(113)6-15-112-104(118)4-5-105(112)119,97-161-18-8-101(115)109-13-22-126-33-38-134-49-52-140-61-64-146-73-76-152-85-88-158-94-91-155-82-79-149-70-67-143-58-55-137-44-41-129-28-25-121-2)98-162-19-9-102(116)110-14-23-127-34-39-135-50-53-141-62-65-147-74-77-153-86-89-159-95-92-156-83-80-150-71-68-144-59-56-138-45-42-130-29-26-122-3/h4-5H,6-98H2,1-3H3,(H,107,113)(H,108,114)(H,109,115)(H,110,116)(H,111,117) |
InChI Key |
NDEZSFRLBSRIHD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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